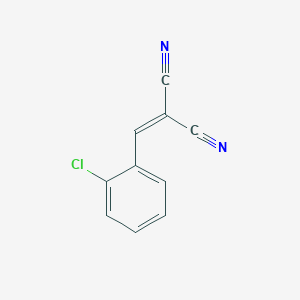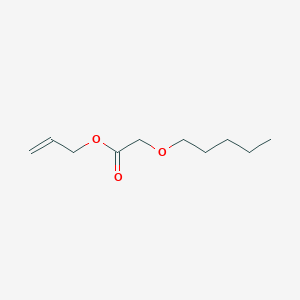![molecular formula C9H17NO2 B038204 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-23-3](/img/structure/B38204.png)
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely used in scientific research applications. It is a chiral molecule that belongs to the class of ketones and has a molecular weight of 159.24 g/mol. HEPE is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it is believed that 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its effects by interacting with specific enzymes and proteins in the body. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also a chiral molecule, which makes it useful in the synthesis of other chiral compounds. However, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One possible direction is the development of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone's potential as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone and its effects on the body.
Conclusion
In conclusion, 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a versatile compound that has been widely used in scientific research applications. Its ease of synthesis, chiral nature, and unique properties make it a valuable tool for various fields of research. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases and has several future directions for research. Understanding the properties and potential of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is crucial for the development of new drugs and therapies.
Métodos De Síntesis
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-piperidinone with ethylene oxide in the presence of a catalyst. The reaction results in the formation of 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone along with some side products. The purity of the product can be improved by using chromatographic techniques.
Aplicaciones Científicas De Investigación
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in the synthesis of various organic compounds. It has also been used as a ligand in asymmetric catalysis and as a building block for the synthesis of biologically active compounds. 1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
111479-23-3 |
|---|---|
Nombre del producto |
1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m0/s1 |
Clave InChI |
DKVTXEYOZRLTNZ-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)N1CCCC[C@H]1CCO |
SMILES |
CC(=O)N1CCCCC1CCO |
SMILES canónico |
CC(=O)N1CCCCC1CCO |
Sinónimos |
2-Piperidineethanol, 1-acetyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



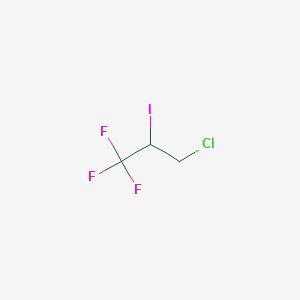
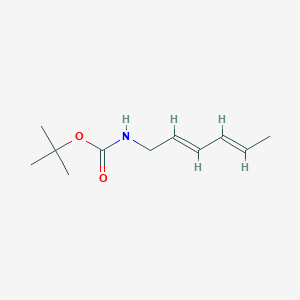
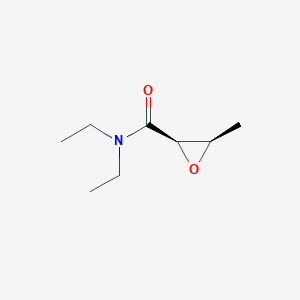
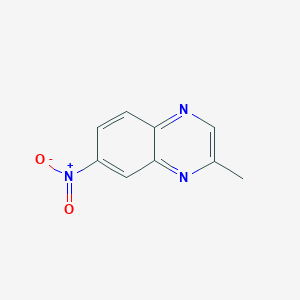
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
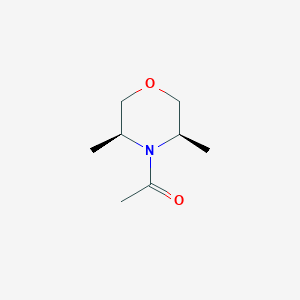
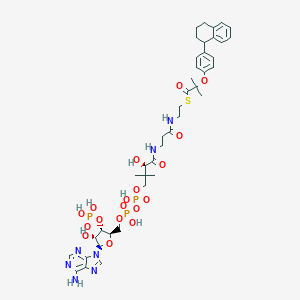
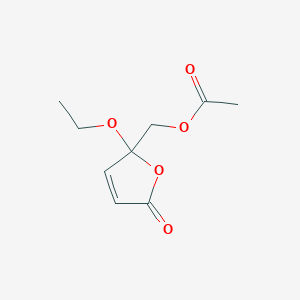
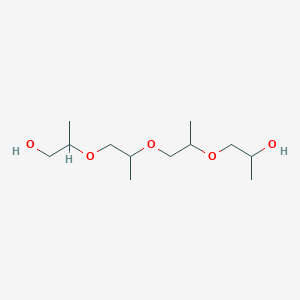
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
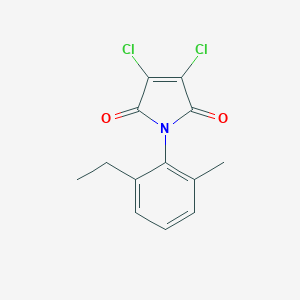
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)
